Cdk-IN-10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

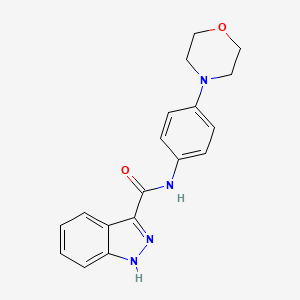

Properties

Molecular Formula |

C18H18N4O2 |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

N-(4-morpholin-4-ylphenyl)-1H-indazole-3-carboxamide |

InChI |

InChI=1S/C18H18N4O2/c23-18(17-15-3-1-2-4-16(15)20-21-17)19-13-5-7-14(8-6-13)22-9-11-24-12-10-22/h1-8H,9-12H2,(H,19,23)(H,20,21) |

InChI Key |

WWEQTPOWISSFHS-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=NNC4=CC=CC=C43 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of a Representative CDK Inhibitor: SNS-032 (BMS-387032)

Disclaimer: Publicly available scientific literature and databases lack specific information regarding the mechanism of action, quantitative data, and experimental protocols for a compound designated "Cdk-IN-10". To fulfill the structural and content requirements of this request, this guide will focus on SNS-032 (BMS-387032) , a well-characterized and clinically evaluated cyclin-dependent kinase (CDK) inhibitor. SNS-032 is a potent inhibitor of CDKs 2, 7, and 9 and serves as an exemplary compound for understanding the multifaceted mechanisms of CDK inhibition in cancer therapy.[1][2]

Core Mechanism of Action

SNS-032 (BMS-387032) is a potent, selective, and ATP-competitive small-molecule inhibitor of several key cyclin-dependent kinases.[3] Its primary mechanism of action is the simultaneous inhibition of CDKs essential for both cell cycle progression and transcriptional regulation.[1] By targeting CDK2, CDK7, and CDK9, SNS-032 exerts a dual effect on cancer cells: halting cellular proliferation and inducing programmed cell death (apoptosis).[1]

-

Inhibition of Transcriptional CDKs (CDK7 & CDK9): SNS-032 is particularly potent against CDK9, a component of the positive transcription elongation factor b (P-TEFb) complex.[4] CDK9 and CDK7 are responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II), a critical step for the initiation and elongation of transcription.[4][5] By inhibiting CDK7 and CDK9, SNS-032 prevents RNA Pol II phosphorylation, leading to a global inhibition of transcription.[5][6] This disproportionately affects the expression of proteins with short half-lives, including key anti-apoptotic proteins such as Mcl-1 and X-linked inhibitor of apoptosis protein (XIAP).[3][6] The rapid depletion of these survival factors sensitizes cancer cells to apoptosis.[6]

-

Inhibition of Cell Cycle CDK (CDK2): CDK2, in complex with cyclin E or cyclin A, is a crucial regulator of the G1/S phase transition and S phase progression of the cell cycle.[7] Inhibition of CDK2 by SNS-032 leads to a block in the cell cycle.[8] This action contributes to the compound's anti-proliferative effects.

The combined blockade of transcription and cell cycle progression culminates in the activation of the intrinsic apoptotic pathway, making SNS-032 an effective pro-apoptotic agent in various cancer models.[6]

Quantitative Data: Inhibitory Activity of SNS-032

The inhibitory potency of SNS-032 has been quantified against a panel of purified human cyclin-dependent kinases. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Kinase Target | IC50 (nM) |

| CDK9 | 4 |

| CDK2 | 38 - 48 |

| CDK7 | 62 |

| CDK1 | 200 - 480 |

| CDK4 | 450 - 925 |

| CDK5 | 400 |

| CDK6 | >1000 |

(Data compiled from multiple sources. Specific values may vary based on assay conditions.)[3][4][5][8]

Signaling Pathways and Visualizations

The following diagrams illustrate the key molecular pathways affected by SNS-032.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's mechanism of action. Below are protocols for key experiments used to characterize inhibitors like SNS-032.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This protocol describes a general method for determining the IC50 value of an inhibitor against a purified kinase in a cell-free system.

-

Reagents and Materials:

-

Purified, active recombinant kinase (e.g., CDK9/Cyclin T).

-

Specific peptide or protein substrate.

-

³²P-ATP or ³³P-ATP (radiolabeled).

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

SNS-032 stock solution (in DMSO).

-

96-well plates.

-

Phosphocellulose paper or membrane.

-

Wash buffer (e.g., phosphoric acid).

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of SNS-032 in the kinase reaction buffer, typically ranging from 1 nM to 10 µM. Include a DMSO-only vehicle control.

-

In a 96-well plate, add the diluted inhibitor, the purified kinase, and the substrate.

-

Initiate the kinase reaction by adding radiolabeled ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively with the wash buffer to remove unincorporated ATP.

-

Quantify the incorporated radioactivity on the paper using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the inhibitor.[9]

-

Reagents and Materials:

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow attachment.[9]

-

Prepare serial dilutions of SNS-032 in complete culture medium and add them to the wells. Include a vehicle control (medium with DMSO).

-

Incubate the cells with the compound for a specified duration (e.g., 48 or 72 hours).[9][10]

-

Add 20 µL of MTS reagent to each well and incubate for an additional 1-4 hours at 37°C.[9][10]

-

Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Western Blot Analysis for Target Modulation

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the signaling pathway following inhibitor treatment.[9]

-

Reagents and Materials:

-

Cancer cell line of interest.

-

SNS-032.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-RNA Pol II (Ser2/5), anti-Mcl-1, anti-cleaved PARP, anti-GAPDH).[9]

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

-

-

Procedure:

-

Plate cells and treat with various concentrations of SNS-032 (e.g., 0, 200, 400 nM) for a set time (e.g., 24 hours).[9]

-

Harvest the cells, including any floating cells, and wash with cold PBS.

-

Lyse the cells on ice using lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.[9]

-

Denature an equal amount of protein (e.g., 30 µg) from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system. Use a loading control like GAPDH to ensure equal protein loading.[9]

-

Experimental and Logical Workflow

The characterization of a kinase inhibitor like SNS-032 typically follows a logical progression from biochemical validation to cellular and in vivo assessment.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. Frontiers | SNS-032 attenuates liver fibrosis by anti-active hepatic stellate cells via inhibition of cyclin dependent kinase 9 [frontiersin.org]

- 5. apexbt.com [apexbt.com]

- 6. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase I and Pharmacologic Study of SNS-032, a Potent and Selective Cdk2, 7, and 9 Inhibitor, in Patients With Advanced Chronic Lymphocytic Leukemia and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Discovery of Cdk-IN-10

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. This has made them attractive targets for the development of small molecule inhibitors. This technical guide focuses on the discovery and initial characterization of Cdk-IN-10, a small molecule inhibitor of CDKs. While detailed biological data and extensive experimental protocols for this compound are not publicly available in peer-reviewed literature, this guide synthesizes the available information, primarily from patent literature, to provide a foundational understanding of this compound. We will outline a generalized workflow for the discovery of such an inhibitor, including the typical experimental protocols and the relevant signaling pathways.

Introduction to CDK Inhibition

The cell division cycle is a tightly regulated process orchestrated by the sequential activation and inactivation of cyclin-dependent kinases. CDKs are a family of serine/threonine kinases that, upon binding to their regulatory cyclin subunits, phosphorylate a wide array of protein substrates to drive the cell through the different phases of the cell cycle. Aberrant CDK activity, often due to overexpression of cyclins or loss of endogenous CDK inhibitors, leads to uncontrolled cell proliferation, a defining feature of cancer. Therefore, small molecule inhibitors that target the ATP-binding pocket of CDKs can restore cell cycle control and represent a promising therapeutic strategy.

The Discovery of this compound: A Generalized Workflow

The discovery of a novel CDK inhibitor like this compound typically follows a structured drug discovery pipeline. This process begins with identifying a chemical scaffold and iteratively optimizing it to improve potency, selectivity, and drug-like properties.

Caption: A generalized workflow for the discovery of a CDK inhibitor.

Quantitative Data for this compound

This compound has been identified as "example 54" in patent literature, with the molecular formula C18H18N4O and a CAS number of 660822-84-4. Unfortunately, specific quantitative data, such as IC50 values against a panel of CDKs, are not available in the public domain. For a typical CDK inhibitor, this data would be presented as follows to indicate its potency and selectivity.

| Kinase | IC50 (nM) |

| CDK1/Cyclin B | Data not available |

| CDK2/Cyclin A | Data not available |

| CDK4/Cyclin D1 | Data not available |

| CDK5/p25 | Data not available |

| CDK7/Cyclin H | Data not available |

| CDK9/Cyclin T1 | Data not available |

| This table illustrates the format for presenting kinase inhibition data. The values for this compound are not publicly available. |

Key Experimental Protocols in CDK Inhibitor Discovery

The characterization of a CDK inhibitor involves a series of in vitro and cell-based assays to determine its biochemical potency, cellular activity, and mechanism of action.

In Vitro Kinase Inhibition Assay

Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific CDK by 50% (IC50).

Methodology:

-

Reagents: Recombinant human CDK/cyclin complexes, kinase buffer, ATP, a suitable substrate (e.g., histone H1 or a peptide substrate), and the test compound (this compound).

-

Procedure: a. The CDK/cyclin enzyme is incubated with varying concentrations of the inhibitor in the kinase buffer. b. The kinase reaction is initiated by the addition of ATP and the substrate. c. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C). d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

-

Data Analysis: The percentage of kinase activity relative to a control (no inhibitor) is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay

Objective: To assess the effect of the inhibitor on the proliferation of cancer cell lines.

Methodology:

-

Cell Lines: A panel of cancer cell lines with known CDK pathway alterations (e.g., high cyclin E expression).

-

Procedure: a. Cells are seeded in 96-well plates and allowed to attach overnight. b. The cells are then treated with a range of concentrations of the CDK inhibitor. c. After a prolonged incubation period (e.g., 72 hours), cell viability is measured using a colorimetric assay (e.g., MTT, WST-1) or a luminescence-based assay (e.g., CellTiter-Glo®).

-

Data Analysis: The cell viability is normalized to untreated controls, and the GI50 (concentration for 50% growth inhibition) is calculated.

Cell Cycle Analysis

Objective: To determine the effect of the inhibitor on cell cycle progression.

Methodology:

-

Procedure: a. Cells are treated with the CDK inhibitor at a concentration around its GI50 value for a specific duration (e.g., 24 hours). b. The cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye such as propidium iodide (PI). c. The DNA content of the cells is then analyzed by flow cytometry.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, and G2/M) is quantified to identify cell cycle arrest.

CDK Signaling Pathways

CDK inhibitors exert their effects by impinging on the core cell cycle machinery. The primary pathway affected is the G1/S transition, which is a critical checkpoint for cell proliferation.

Caption: The Rb-E2F signaling pathway and hypothesized points of inhibition by this compound.

Conclusion

This compound is a small molecule CDK inhibitor identified through drug discovery efforts. While the publicly available information on this specific compound is limited, this guide provides a comprehensive overview of the typical discovery process, key experimental methodologies, and the fundamental signaling pathways involved in CDK inhibition. Further research and publication are necessary to fully elucidate the biological profile and therapeutic potential of this compound. This guide serves as a valuable resource for researchers in the field of oncology and drug discovery by outlining the critical steps and considerations in the development of novel CDK inhibitors.

Cdk-IN-10 and its Putative Target CDK10: A Technical Guide on their Role in Cell Cycle Regulation

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature and patent databases lack specific quantitative data and detailed experimental protocols for the compound designated "Cdk-IN-10". Information from commercial suppliers suggests it is a cyclin-dependent kinase (CDK) inhibitor.[1] This document, therefore, focuses on the presumed molecular target of such an inhibitor, Cyclin-Dependent Kinase 10 (CDK10), providing a comprehensive overview of its role in the cell cycle, relevant signaling pathways, and standardized experimental methodologies for characterization. The quantitative data and protocols presented are for known CDK10 inhibitors and serve as a template for the evaluation of novel compounds like this compound.

Introduction to CDK10 in Cell Cycle Control

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are fundamental regulators of the cell cycle.[2][3] CDK10, also known as PISSLRE, is a member of this family and has been implicated in the G2/M phase transition of the cell cycle.[4] Its role in cancer is complex, with reports suggesting it can function as both a tumor suppressor and an oncogene depending on the cellular context.[2] CDK10's activity is dependent on its association with a regulatory subunit, Cyclin M (also known as CCNQ or FAM58A).[5] The CDK10/Cyclin M complex phosphorylates various substrates to exert its cellular effects.[2][5]

The CDK10 Signaling Pathway

The best-characterized signaling axis for CDK10 involves the phosphorylation and subsequent degradation of the ETS2 (E26 transformation-specific 2) oncoprotein.[2] This regulation has implications for downstream pathways, including the MAPK/RAF signaling cascade, which is crucial for cell proliferation. In some cancers, loss of CDK10 leads to increased ETS2 stability, promoting cell growth and resistance to therapies like tamoxifen.

Below is a diagram illustrating the core CDK10 signaling pathway.

Caption: Hypothesized CDK10 signaling pathway and point of inhibition.

Quantitative Data for Known CDK10 Inhibitors

While specific data for this compound is unavailable, several known CDK inhibitors have been tested for their activity against the CDK10/Cyclin M complex. This data is crucial for benchmarking and understanding the potency of new chemical entities.

| Inhibitor | IC50 against CDK10/CycM (nM) | Primary Target(s) | Reference |

| Flavopiridol | 150 | Pan-CDK | [5] |

| Dinaciclib | 4 | CDK1, 2, 5, 9 | [5] |

| SNS-032 | 4 | CDK2, 7, 9 | [5] |

| AT7519 | 25 | Pan-CDK | [5] |

| NVP-2 | 1.4 | CDK9 | [5] |

| Riviciclib | 200 | CDK1, 4, 9 | [5] |

| AZD4573 | 10 | CDK9 | [5] |

| MC180295 | 30 | CDK9 | [5] |

Table 1: In vitro inhibitory activity of various CDK inhibitors against the CDK10/Cyclin M complex. IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Data is compiled from Robert et al., 2020.[5]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of a novel inhibitor's activity and its effect on cellular processes. Below are representative protocols for an in vitro kinase assay and a cell cycle analysis.

In Vitro CDK10/Cyclin M Kinase Assay

This protocol is adapted from a published method for determining the in vitro activity of CDK10 inhibitors.[5]

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against recombinant CDK10/Cyclin M.

Materials:

-

Recombinant GST-CDK10/Strep2-CycM protein

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT)

-

ATP solution

-

Synthetic peptide substrate (e.g., a peptide with an optimized CDK10 phosphorylation motif)

-

Test compound (this compound) at various concentrations

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then dilute in kinase buffer.

-

Add the diluted test compound to the wells of a 384-well plate. Include controls for no inhibitor (100% activity) and no enzyme (0% activity).

-

Add the CDK10/Cyclin M enzyme to each well (except the no-enzyme control) and incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's instructions. This involves adding ADP-Glo™ reagent, incubating, then adding Kinase Detection Reagent and incubating again.

-

Measure the luminescence on a plate reader. The light signal is proportional to the amount of ADP generated and thus to the kinase activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of a test compound on the cell cycle distribution of a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., a colorectal cancer cell line where CDK10 is implicated)[4]

-

Complete cell culture medium

-

Test compound (this compound)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI)/RNase Staining Buffer

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization, and collect them by centrifugation.

-

Wash the cell pellet with cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI/RNase Staining Buffer and incubate in the dark for 15-30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Gate the cell populations to exclude debris and doublets.

-

Analyze the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to the control cells. An accumulation of cells in the G2/M phase would be consistent with CDK10 inhibition.[4]

Mandatory Visualizations

The following diagrams illustrate the logical workflow for characterizing a novel CDK10 inhibitor.

Caption: Workflow for characterizing a novel CDK10 inhibitor.

Conclusion

While this compound remains an uncharacterized compound in the public domain, its putative target, CDK10, plays a significant, albeit complex, role in cell cycle regulation, particularly at the G2/M transition. The established signaling pathway involving ETS2 provides a clear mechanism for its function in controlling cell proliferation. The provided protocols for in vitro kinase assays and cell cycle analysis represent the standard methodologies required to characterize the activity of this compound or any novel CDK10 inhibitor. The quantitative data from known inhibitors offer a valuable benchmark for such studies. Future research on specific inhibitors will be crucial to further elucidate the therapeutic potential of targeting CDK10 in various diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Functional characterization of the human Cdk10/Cyclin Q complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantifying CDK inhibitor selectivity in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Cdk-IN-10: A Cyclin-Dependent Kinase Inhibitor

This technical guide provides a comprehensive overview of the chemical and biological properties of this compound, a notable inhibitor of cyclin-dependent kinases (CDKs). This document details its chemical structure, synthesis, mechanism of action, and relevant experimental protocols, presenting a valuable resource for professionals in the fields of oncology, cell biology, and medicinal chemistry.

Core Compound Information

| Property | Value |

| IUPAC Name | N-(4-morpholinophenyl)-1H-indazole-3-carboxamide |

| CAS Number | 660822-84-4 |

| Molecular Formula | C₁₈H₁₈N₄O₂ |

| Molecular Weight | 322.36 g/mol |

| SMILES | O=C(NC1=CC=C(N2CCOCC2)C=C1)C3=NN(C4=C3C=CC=C4)[H] |

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Synthesis Protocol

The synthesis of this compound, as described for similar 1H-indazole-3-carboxamide derivatives, generally proceeds through the coupling of 1H-indazole-3-carboxylic acid with an appropriate amine. A representative synthetic procedure is outlined below.

General Synthesis of 1H-Indazole-3-Carboxamides:

Caption: General synthetic workflow for this compound.

Detailed Methodology:

-

Activation of Carboxylic Acid: To a solution of 1H-indazole-3-carboxylic acid in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF), a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activating agent such as hydroxybenzotriazole (HOBt) are added. The mixture is stirred at room temperature to form an activated ester.

-

Amine Coupling: To the activated ester solution, 4-morpholinoaniline is added. The reaction mixture is stirred at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product, this compound.

Biological Activity and Mechanism of Action

This compound is an inhibitor of cyclin-dependent kinases, a family of protein kinases that play a crucial role in regulating the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

While specific quantitative inhibitory data for this compound against a comprehensive panel of CDKs is not widely available in the public domain, compounds with the 1H-indazole-3-carboxamide scaffold have been shown to exhibit inhibitory activity against various kinases. The mechanism of action is generally competitive with ATP, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

Cyclin-Dependent Kinase Signaling Pathway

The cell cycle is a tightly regulated process involving the sequential activation and inactivation of various CDKs. The binding of a regulatory cyclin protein to its partner CDK is a prerequisite for kinase activity. This complex then phosphorylates key substrate proteins to drive the cell through different phases of the cell cycle.

Caption: Simplified overview of the cell cycle and potential points of inhibition by this compound.

Experimental Protocols

The following provides a general protocol for assessing the inhibitory activity of compounds like this compound against a specific cyclin-dependent kinase.

In Vitro Kinase Inhibition Assay:

Caption: Workflow for a typical in vitro CDK inhibition assay.

Detailed Methodology:

-

Reagents and Preparation:

-

Purified, active CDK/cyclin complexes (e.g., CDK2/Cyclin A).

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Substrate (e.g., Histone H1).

-

ATP.

-

This compound serially diluted in DMSO.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

-

Assay Procedure:

-

In a 384-well plate, add the kinase buffer.

-

Add this compound at various concentrations (typically in a 10-point dose-response curve) or DMSO as a vehicle control.

-

Add the purified CDK/cyclin enzyme complex and pre-incubate for a short period (e.g., 15 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a reagent that depletes remaining ATP).

-

Add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.

-

Measure the signal (e.g., luminescence) using a plate reader.

-

-

Data Analysis:

-

The raw data is converted to percent inhibition relative to the vehicle control.

-

The percent inhibition is plotted against the logarithm of the inhibitor concentration.

-

An IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a four-parameter logistic equation.

-

Conclusion

This compound, a member of the 1H-indazole-3-carboxamide class of compounds, represents a valuable tool for researchers studying the cell cycle and developing novel anti-cancer therapeutics. Its straightforward synthesis and potential as a CDK inhibitor make it an interesting candidate for further investigation. The protocols and pathway information provided in this guide offer a solid foundation for scientists and drug development professionals to explore the full potential of this compound and related molecules. Further characterization of its specific kinase selectivity profile will be crucial in elucidating its precise mechanism of action and potential therapeutic applications.

An In-depth Technical Guide to Cdk-IN-10 for Basic Science Research

A comprehensive guide for researchers, scientists, and drug development professionals on the core attributes and experimental applications of the cyclin-dependent kinase inhibitor, Cdk-IN-10.

Introduction

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle, transcription, and other fundamental cellular processes.[1] Dysregulation of CDK activity is a hallmark of many diseases, most notably cancer, making them a significant target for therapeutic intervention.[2] this compound is a small molecule inhibitor of cyclin-dependent kinases, utilized in cancer research to probe the biological consequences of CDK inhibition.[2] This technical guide provides a detailed overview of this compound, including its mechanism of action, biochemical and cellular activities, and comprehensive experimental protocols for its use in basic science research.

Note on Data Availability: As of late 2025, specific quantitative data such as IC50 values against a comprehensive panel of CDKs and detailed peer-reviewed experimental protocols for this compound are not extensively available in the public domain. The information presented herein is based on general knowledge of CDK inhibitors and available data for similar compounds. Researchers are encouraged to consult vendor-specific technical data sheets and conduct their own dose-response experiments to determine the optimal concentrations for their specific applications.

Mechanism of Action

This compound, like many other small molecule CDK inhibitors, is presumed to function as an ATP-competitive inhibitor. These inhibitors bind to the ATP-binding pocket of the kinase domain of CDKs, preventing the phosphorylation of their downstream substrates.[3] This inhibition of CDK activity leads to cell cycle arrest, typically at the G1/S or G2/M transitions, and can induce apoptosis in cancer cells that are dependent on hyperactive CDK signaling.[4][5]

The precise selectivity profile of this compound across the family of over 20 human CDKs is not publicly documented. The cellular effects of this compound will largely depend on which specific CDK-cyclin complexes it inhibits with the highest affinity. For example, inhibition of CDK4/6-cyclin D complexes primarily leads to G1 arrest through the stabilization of the retinoblastoma (Rb) protein, while inhibition of CDK1-cyclin B results in G2/M arrest.[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway of CDKs in cell cycle progression and a typical experimental workflow for evaluating a CDK inhibitor like this compound.

Caption: General CDK-Mediated Cell Cycle Progression Pathway.

Caption: A typical experimental workflow for evaluating a CDK inhibitor.

Quantitative Data

Due to the limited availability of public data for this compound, a comprehensive table of quantitative data cannot be provided at this time. Researchers should perform their own kinase profiling and cellular assays to determine the following key parameters:

Table 1: Key Quantitative Parameters for this compound Characterization

| Parameter | Description | Recommended Assay |

| IC50 (Biochemical) | The concentration of this compound required to inhibit the activity of a specific purified CDK-cyclin complex by 50%. | In vitro kinase assay (e.g., ADP-Glo, LanthaScreen) |

| Selectivity Profile | A panel of IC50 values against a broad range of CDKs and other kinases to determine target specificity. | Kinase panel screening service |

| EC50 (Cellular) | The concentration of this compound that gives a half-maximal response in a cell-based assay (e.g., inhibition of proliferation). | Cell viability/proliferation assay |

| Cell Cycle Arrest | The percentage of cells arrested in specific phases of the cell cycle (G1, S, G2/M) at various concentrations of this compound. | Flow cytometry with DNA content staining |

Experimental Protocols

The following are generalized protocols that can be adapted for the evaluation of this compound. It is crucial to optimize these protocols for the specific cell lines and experimental conditions being used.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available kits and is designed to measure the activity of a purified CDK enzyme and the inhibitory potential of this compound.

Materials:

-

Purified recombinant CDK/cyclin enzyme (e.g., CDK2/Cyclin A)

-

Kinase-specific substrate (e.g., a peptide substrate)

-

CDK Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

-

ATP

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Then, dilute the inhibitor in kinase buffer to the desired final concentrations. Include a DMSO-only control.

-

In a 384-well plate, add 1 µl of the diluted this compound or DMSO control.

-

Add 2 µl of a solution containing the CDK/cyclin enzyme and the substrate in kinase buffer. The optimal enzyme and substrate concentrations should be determined empirically.

-

Initiate the kinase reaction by adding 2 µl of ATP solution. The final ATP concentration should be at or near the Km for the specific CDK.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's instructions. Briefly, add ADP-Glo™ Reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.[7]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete culture medium. Include a DMSO-only vehicle control.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

-

Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the EC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.[4][8]

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI)/RNase A staining solution

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound or a DMSO control for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of CDK Substrates

This protocol is used to detect changes in the phosphorylation status of key CDK substrates, such as the retinoblastoma protein (Rb), as a marker of this compound activity in cells.[9][10]

Materials:

-

Treated cell lysates

-

Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total Rb, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse the treated cells in protein lysis buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane (if necessary) and re-probe for total Rb and a loading control like β-actin to ensure equal protein loading.

-

Quantify the band intensities to determine the relative change in protein phosphorylation.

Conclusion

This compound is a valuable tool for studying the roles of CDKs in cancer biology. While specific data for this inhibitor is currently limited, the experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to characterize its activity and explore its potential as a chemical probe. As with any inhibitor, careful experimental design, including comprehensive dose-response studies and selectivity profiling, is essential for the accurate interpretation of results and the advancement of our understanding of CDK-driven processes in health and disease.

References

- 1. Structural insights into the functional diversity of the CDK–cyclin family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. profiles.foxchase.org [profiles.foxchase.org]

- 5. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Emerging approaches to CDK inhibitor development, a structural perspective - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00201A [pubs.rsc.org]

- 7. promega.com [promega.com]

- 8. researchportal.lih.lu [researchportal.lih.lu]

- 9. researchgate.net [researchgate.net]

- 10. Phospho-CDK Substrate Motif [(K/H)pSP] MultiMab® Rabbit mAb mix | Cell Signaling Technology [cellsignal.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 10 (CDK10), a member of the CDC2-related serine/threonine kinase family, has emerged as a critical regulator of fundamental cellular processes, including cell cycle progression, transcription, and proliferation.[1][2] Its dysregulation is implicated in various pathologies, notably cancer, where it can function as both a tumor suppressor and an oncogene depending on the cellular context.[1] The development of specific inhibitors targeting CDK10 is crucial for dissecting its complex roles and for potential therapeutic applications. This technical guide focuses on Cdk-IN-10, a cyclin-dependent kinase (CDK) inhibitor, and explores its relationship with CDK10 function, providing a comprehensive overview of relevant data, experimental protocols, and signaling pathways.

While specific biochemical data for this compound is not extensively published, this guide will leverage data from other well-characterized CDK10 inhibitors to provide a representative understanding of the inhibition profile and methodologies used to study CDK10-targeted compounds. This compound has the molecular formula C18H18N4O.[3]

Quantitative Data on CDK10 Inhibitors

The potency and selectivity of CDK inhibitors are critical parameters in their development as research tools and therapeutic agents. The following tables summarize the inhibitory activities of several known compounds against CDK10 and other CDKs. This data is essential for interpreting experimental results and guiding the selection of appropriate inhibitors for specific research questions.

Table 1: In Vitro Inhibitory Activity of Selected CDK Inhibitors Against CDK10/Cyclin M

| Inhibitor | IC50 (nM) against CDK10/CycM | Reference |

| SNS-032 | Potent inhibitor | [2][4] |

| Riviciclib | Potent inhibitor | [2][4] |

| Flavopiridol | Potent inhibitor | [2][4] |

| Dinaciclib | Potent inhibitor | [2][4] |

| AZD4573 | Potent inhibitor | [2][4] |

| AT7519 | Potent inhibitor | [2][4] |

| NVP-2 | Potent inhibitor | [2][4] |

Note: "Potent inhibitor" indicates that the compound was identified as a strong inhibitor in the referenced study, though specific IC50 values were not always provided in the initial abstracts.

Table 2: Comparative IC50 Values (nM) of Pan-CDK Inhibitors Across Various CDKs

| Inhibitor | CDK1 | CDK2 | CDK4 | CDK6 | CDK7 | CDK9 | CDK10 | Reference |

| Flavopiridol | 30 | 170 | 100 | 60 | 300 | 10 | Potent | [5] |

| Dinaciclib | 3 | 1 | - | - | - | - | Potent | [5] |

| AT7519 | 190 | 44 | 67 | - | - | <10 | Potent | [5] |

Note: The IC50 values for CDK10 for these inhibitors are described as "potent," and NVP-2 is noted to be an equally potent inhibitor of CDK9 and CDK10.[2][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize CDK10 inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with kinase inhibition.[2]

Materials:

-

Recombinant purified GST-CDK10/Strep2-CycM

-

CDK10tide peptide substrate (e.g., YSPTSPSYSPTSPSYSPTSPSKKKK)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

Test inhibitors (e.g., this compound)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, recombinant CDK10/CycM enzyme, and the peptide substrate.

-

Add the test inhibitor at various concentrations to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding ATP to the reaction mixture and incubating at 30°C for a defined period (e.g., 30 minutes).[2]

-

Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent and incubating at room temperature for 40 minutes.[2]

-

Add the Kinase Detection Reagent and incubate for another 30-60 minutes at room temperature.[2]

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., lung cancer cell lines)[6]

-

Complete growth medium

-

Test inhibitor (e.g., this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test inhibitor for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Determine the concentration of the inhibitor that causes 50% inhibition of cell proliferation (IC50).

Western Blotting for Signaling Pathway Analysis

This technique is used to detect specific proteins in a cell lysate to assess the impact of an inhibitor on signaling pathways.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ETS2, anti-c-Jun, anti-β-actin)[6][7]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse the cells to extract total proteins and determine the protein concentration.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Use a loading control like β-actin to normalize the protein levels.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within signaling pathways and the flow of experimental procedures is essential for a clear understanding. The following diagrams were created using the DOT language.

CDK10 Signaling Pathways

CDK10, in complex with its activating partner Cyclin M, plays a pivotal role in regulating gene expression and cell proliferation through the phosphorylation of key substrates.[8]

Caption: CDK10 signaling pathways illustrating its dual role in cancer.

Experimental Workflow for CDK10 Inhibitor Characterization

A logical workflow is essential for the systematic evaluation of a novel CDK10 inhibitor.

Caption: Workflow for characterizing a novel CDK10 inhibitor.

Conclusion

This compound represents a tool for the investigation of CDK10's diverse functions. While specific data on this compound is emerging, the wealth of information available for other CDK10 inhibitors provides a strong framework for its characterization. The methodologies and pathway information presented in this guide offer a comprehensive resource for researchers and drug development professionals. A thorough understanding of the quantitative inhibitory profile, the application of robust experimental protocols, and a clear visualization of the underlying signaling networks are paramount for advancing our knowledge of CDK10 biology and developing novel therapeutic strategies targeting this kinase.

References

- 1. Frontiers | CDK10 in Gastrointestinal Cancers: Dual Roles as a Tumor Suppressor and Oncogene [frontiersin.org]

- 2. Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Downregulated CDK10 promotes cancer progression and radioresistance in lung cancer through activating the JNK/c-Jun signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CDK10 (D8Z7Z) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 8. The awakening of the CDK10/Cyclin M protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CDK10 in Cancer Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 10 (CDK10), a member of the CDC2-related serine/threonine kinase family, has emerged as a complex and context-dependent player in oncology. Initially overshadowed by its more prominent family members involved in cell cycle control, CDK10 is now recognized for its significant role in transcription regulation, cell proliferation, and chemosensitivity. This technical guide provides an in-depth overview of CDK10's function in cancer cell signaling, with a focus on its inhibition as a potential therapeutic strategy. We will delve into its core signaling pathways, present quantitative data for known inhibitors, and provide detailed experimental protocols for its study.

The compound often referred to by the commercial name Cdk-IN-10 is a cyclin-dependent kinase (CDK) inhibitor available for cancer research. While specific peer-reviewed data on "this compound" is limited, this guide will focus on the target protein, CDK10, and a panel of well-characterized small molecule inhibitors that have been evaluated for their activity against it.

CDK10 Signaling in Cancer: A Dual Identity

CDK10's role in cancer is notably dualistic, functioning as either a tumor suppressor or an oncogene depending on the cellular context and cancer type. This duality underscores the complexity of its signaling network.[1]

-

As a Tumor Suppressor: In several cancers, including breast, hepatocellular carcinoma, biliary tract, and gastric cancer, CDK10 expression is often downregulated.[1] Low CDK10 levels in ER-positive breast cancer have been associated with resistance to tamoxifen therapy and poorer overall survival.[2] The tumor-suppressive functions are often linked to its ability to control cell proliferation and migration.[3] Overexpression of CDK10 in some cancer cell lines leads to an increase in the G1 cell cycle phase population and a decrease in the S phase population, inhibiting proliferation.[3]

-

As an Oncogene: Conversely, in colorectal cancer (CRC), CDK10 is frequently overexpressed and acts as an oncogene.[1] High expression correlates with tumor progression and lymph node metastasis. In this context, CDK10 promotes cell proliferation and inhibits apoptosis, in part by upregulating the anti-apoptotic protein Bcl-2.[4]

Key Signaling Pathways Regulated by CDK10

CDK10 exerts its effects through several key signaling pathways. Its kinase activity is dependent on its binding to a regulatory partner, Cyclin M (also known as CCNQ).[3] The CDK10/Cyclin M complex is the functional enzymatic unit.

1.1.1. The ETS2/c-Raf/MAPK Pathway

A critical downstream target of CDK10 is the transcription factor ETS2. The CDK10/Cyclin M kinase phosphorylates ETS2, which promotes its degradation by the proteasome.[3][5] In the absence of functional CDK10, ETS2 levels rise, leading to increased transcription of its target genes, including c-Raf. This, in turn, activates the MAPK signaling cascade, promoting cell proliferation and contributing to drug resistance, notably tamoxifen resistance in breast cancer.[2][3]

1.1.2. The JNK/c-Jun Pathway

In lung cancer, CDK10 has been shown to act as a tumor suppressor by inhibiting the JNK/c-Jun signaling pathway. Knockdown of CDK10 leads to the activation of JNK and its downstream target c-Jun, which promotes cancer cell proliferation, migration, and notably, radioresistance.[6] The precise mechanism of how CDK10 inhibits this pathway is still under investigation.

Quantitative Data: Inhibition of CDK10

While specific CDK10 inhibitors are not yet in widespread clinical use, several well-known pan-CDK inhibitors have been tested for their activity against the CDK10/Cyclin M complex. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

In Vitro Inhibitory Activity against CDK10/CycM

The following table summarizes the IC50 values of various CDK inhibitors against the recombinant human GST-CDK10/Strep2-CycM complex. This data is crucial for researchers looking to use these compounds as tool molecules for studying CDK10 function.

| Inhibitor | IC50 (nM) against CDK10/CycM | Primary CDK Targets | Status (in Clinical Trials) | Reference |

| Flavopiridol | 36 ± 4 | CDK1, 2, 4, 6, 7, 9 | Terminated/Completed | [7] |

| Dinaciclib | 10 ± 1 | CDK1, 2, 5, 9 | Terminated/Completed | [7] |

| SNS-032 | 22 ± 1 | CDK2, 7, 9 | Terminated/Completed | [7] |

| AZD4573 | 12 ± 2 | CDK9 | Active | [7] |

| AT7519 | 46 ± 11 | CDK1, 2, 4, 5, 9 | Terminated/Completed | [7] |

| Riviciclib | 22 ± 4 | CDK1, 4, 9 | Terminated/Completed | [7] |

| MC180295 | 118 ± 10 | CDK9 | Preclinical | [7] |

| NVP-2 | 10 ± 1 | CDK9 | Preclinical | [7] |

Data sourced from Robert, et al. (2020).[7]

Cellular Activity of Selected Inhibitors

While direct cellular IC50 values for CDK10 inhibition are not widely reported, the general anti-proliferative effects of some of these inhibitors have been characterized in various cancer cell lines. This data reflects the compound's overall effect, which may be due to the inhibition of multiple CDKs.

| Inhibitor | Cell Line Panel / Cancer Type | Cellular Effect | IC50 / GI50 Range (nM) | Reference |

| Dinaciclib | Non-Small Cell Lung Cancer | Anti-proliferative | 50 - 1400 | [8] |

| Dinaciclib | Triple-Negative Breast Cancer | Induces G2/M arrest & apoptosis | ~11 (median) | [9] |

| Dinaciclib | Cholangiocarcinoma | Suppresses cell growth | Low nanomolar | [10] |

| Flavopiridol | Anaplastic Thyroid Cancer | Anti-proliferative | 60 - 125 | [11] |

| Flavopiridol | Oral Squamous Cell Carcinoma | Growth inhibition, Apoptosis | Dose-dependent | [12] |

Experimental Protocols

Studying the effects of CDK10 inhibition requires a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

General Workflow for Characterizing a CDK10 Inhibitor

Protocol: In Vitro CDK10/CycM Kinase Assay

This protocol is adapted from luminescence-based kinase assays and is suitable for determining the IC50 values of inhibitors.[7]

Materials:

-

Recombinant purified GST-CDK10/Strep2-CycM enzyme.

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT).

-

ATP solution (concentration to be optimized, often near the Km for ATP).

-

CDK10 peptide substrate (e.g., "CDK10tide").[7]

-

ADP-Glo™ Kinase Assay kit (Promega) or similar.

-

Test inhibitors dissolved in DMSO.

-

White, opaque 96-well or 384-well plates.

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO. Then, dilute further into the Kinase Assay Buffer.

-

In a white assay plate, add the inhibitor solution. Include "no inhibitor" controls (DMSO vehicle) and "no enzyme" blanks.

-

Prepare a master mix containing the CDK10 peptide substrate and Kinase Assay Buffer. Add this mix to all wells.

-

Prepare a solution of CDK10/CycM enzyme in Kinase Assay Buffer. Add the enzyme to all wells except the "no enzyme" blanks.

-

To initiate the kinase reaction, prepare an ATP solution in Kinase Assay Buffer and add it to all wells.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60-90 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ Reagent according to the manufacturer's protocol. This reagent depletes the unconsumed ATP.

-

Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.

-

Read the luminescence on a plate reader.

-

Calculate the percentage of kinase activity relative to the "no inhibitor" control for each inhibitor concentration. Plot the data and determine the IC50 value using non-linear regression (log(inhibitor) vs. response).

Protocol: Cell Proliferation (MTT) Assay

Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

96-well clear flat-bottom plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

Test inhibitor.

Procedure:

-

Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours.

-

Prepare serial dilutions of the test inhibitor in culture medium and add them to the wells. Include vehicle-only controls.

-

Incubate the cells for the desired treatment period (e.g., 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Carefully remove the medium from the wells.

-

Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

Protocol: Apoptosis Assay (Annexin V/PI Staining)

Materials:

-

Treated and control cells (suspension or adherent).

-

Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (contains Annexin V, Propidium Iodide (PI), and Binding Buffer).

-

Phosphate-Buffered Saline (PBS).

-

Flow cytometer.

Procedure:

-

Harvest cells after inhibitor treatment. For adherent cells, trypsinize and collect the cells. Combine with any floating cells from the supernatant.

-

Wash the cells twice with cold PBS by centrifuging at ~300 x g for 5 minutes and resuspending the pellet.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples immediately by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

Materials:

-

Treated and control cells.

-

PBS.

-

Ice-cold 70% ethanol.

-

PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

-

Flow cytometer.

Procedure:

-

Harvest approximately 1-2 x 10⁶ cells per sample.

-

Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells for at least 2 hours at 4°C (or overnight).

-

Centrifuge the fixed cells and decant the ethanol.

-

Wash the cells once with PBS to remove residual ethanol.

-

Resuspend the cell pellet in 500 µL of PI Staining Solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry, collecting the PI fluorescence signal on a linear scale.

-

Use software to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

CDK10 is a multifaceted kinase with significant, albeit context-dependent, roles in cancer biology. Its position as a regulator of key transcription factors like ETS2 and signaling pathways such as MAPK and JNK/c-Jun makes it a compelling target for therapeutic intervention. While highly specific CDK10 inhibitors are still in early stages of development, existing multi-CDK inhibitors like Dinaciclib and Flavopiridol demonstrate potent activity against CDK10 in vitro. The dual nature of CDK10 as both an oncogene and a tumor suppressor necessitates a careful, cancer-type-specific approach to its therapeutic targeting. The protocols and data presented in this guide provide a robust framework for researchers to further investigate the function of CDK10 and evaluate the potential of its inhibitors in preclinical settings.

References

- 1. CDK10 in Gastrointestinal Cancers: Dual Roles as a Tumor Suppressor and Oncogene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical and clinical development of the cyclin-dependent kinase inhibitor flavopiridol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The awakening of the CDK10/Cyclin M protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. uniprot.org [uniprot.org]

- 6. selleckchem.com [selleckchem.com]

- 7. Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dinaciclib Induces Anaphase Catastrophe in Lung Cancer Cells via Inhibition of Cyclin Dependent Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of cyclin dependent kinase 9 by dinaciclib suppresses cyclin B1 expression and tumor growth in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dinaciclib, a cyclin-dependent kinase inhibitor, suppresses cholangiocarcinoma growth by targeting CDK2/5/9 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.plos.org [journals.plos.org]

- 12. Flavopiridol, a cyclin dependent kinase (CDK) inhibitor, induces apoptosis by regulating Bcl-x in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Technical Guide: Cdk-IN-10

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cdk-IN-10, a compound identified as N-(4-morpholin-4-ylphenyl)-1H-indazole-3-carboxamide, is a putative cyclin-dependent kinase (CDK) inhibitor. This document provides a preliminary technical overview of this compound, including its chemical identity, a detailed synthesis protocol, and the methodology for a primary biological assay used to assess its inhibitory activity against CDK2/Cyclin A. The information presented herein is derived from patent literature, specifically patent WO2004014864, where this compound is referenced as "example 54". This guide aims to provide a foundational resource for researchers interested in the further investigation and development of this and related small molecules.

Chemical Identity and Properties

This compound is a 1H-indazole-3-carboxamide derivative.

| Property | Value |

| IUPAC Name | N-(4-morpholin-4-ylphenyl)-1H-indazole-3-carboxamide |

| Synonyms | This compound, Example 54 (WO2004014864) |

| CAS Number | 660822-84-4 |

| Molecular Formula | C₁₈H₁₈N₄O₂ |

| Molecular Weight | 322.36 g/mol |

| Chemical Structure | (See Diagram Below) |

Synthesis Protocol

The synthesis of this compound is described as a multi-step process. The final step involves the amidation of 1H-indazole-3-carbonyl chloride with 4-morpholinoaniline.

Materials and Reagents

-

1H-indazole-3-carbonyl chloride

-

4-morpholinoaniline

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Synthesis Workflow

Detailed Procedure

-

Reaction Setup: To a solution of 1H-indazole-3-carbonyl chloride in dichloromethane, a solution of 4-morpholinoaniline and triethylamine in dichloromethane is added dropwise at room temperature.

-

Reaction Progression: The reaction mixture is stirred at room temperature, and the progress is monitored by a suitable analytical technique (e.g., Thin Layer Chromatography - TLC).

-

Work-up: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude N-(4-morpholin-4-ylphenyl)-1H-indazole-3-carboxamide is purified by column chromatography on silica gel to afford the final product, this compound.

Biological Activity and Experimental Protocols

This compound has been evaluated for its inhibitory activity against cyclin-dependent kinases. The primary assay detailed in the source literature is a CDK2/Cyclin A inhibition assay.

Quantitative Data

The following table summarizes the reported in vitro inhibitory activity of this compound.

| Target | IC₅₀ (µM) |

| CDK2/Cyclin A | 0.46 |

CDK2/Cyclin A Inhibition Assay Protocol

This protocol outlines the methodology used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the CDK2/Cyclin A complex.

-

Recombinant human CDK2/Cyclin A enzyme complex

-

Histone H1 as substrate

-

[γ-³³P]ATP (radiolabeled ATP)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

96-well filter plates

-

Scintillation counter

-

Compound Preparation: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared and serially diluted to obtain a range of test concentrations.

-

Reaction Mixture Preparation: A master mix containing the CDK2/Cyclin A enzyme, Histone H1 substrate, and assay buffer is prepared.

-

Assay Plate Setup: The serially diluted this compound and control solutions are added to the wells of a 96-well plate.

-

Kinase Reaction Initiation: The reaction is initiated by adding the reaction mixture and [γ-³³P]ATP to each well.

-

Incubation: The plate is incubated for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., 30°C) to allow for the phosphorylation of Histone H1.

-

Reaction Termination and Substrate Capture: The reaction is stopped, and the reaction mixture is transferred to a filter plate which captures the phosphorylated Histone H1.

-

Washing: The filter plate is washed multiple times to remove any unincorporated [γ-³³P]ATP.

-

Detection: The amount of incorporated radiolabel in each well is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to control wells. The IC₅₀ value is then determined by fitting the data to a dose-response curve.

Signaling Pathway Context

CDK2, in complex with Cyclin A, is a key regulator of the cell cycle, particularly during the S and G2 phases. Inhibition of this complex can lead to cell cycle arrest.

Conclusion and Future Directions

This compound is a 1H-indazole-3-carboxamide derivative with demonstrated in vitro inhibitory activity against CDK2/Cyclin A. The provided synthesis and assay protocols offer a starting point for further investigation. Future studies should aim to:

-

Determine the selectivity profile of this compound against a broader panel of CDKs and other kinases.

-

Elucidate the mechanism of action (e.g., ATP-competitive or non-competitive).

-

Evaluate the in-cell and in-vivo efficacy and toxicity of the compound.

-

Explore structure-activity relationships (SAR) of related 1H-indazole-3-carboxamide analogs to optimize potency and selectivity.

This preliminary guide serves as a foundational document to facilitate these future research and development efforts.

Methodological & Application

Application Notes and Protocols for Cdk-IN-10, a Selective CDK10 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 10 (CDK10), in partnership with its activating cyclin, Cyclin M, plays a crucial role in regulating transcription and has been implicated in both tumor suppression and oncogenesis, depending on the cellular context. Its diverse functions make it a compelling target for therapeutic intervention. Cdk-IN-10 is a potent and selective small molecule inhibitor of CDK10 kinase activity. These application notes provide a comprehensive guide to utilizing this compound in cell-based assays to probe CDK10 signaling and assess its therapeutic potential.

Mechanism of Action

This compound is an ATP-competitive inhibitor of CDK10. By binding to the ATP-binding pocket of the CDK10/Cyclin M complex, it prevents the phosphorylation of downstream substrates. A key substrate of CDK10 is the transcription factor ETS2. Phosphorylation of ETS2 by CDK10/Cyclin M leads to its degradation. Therefore, inhibition of CDK10 by this compound is expected to stabilize ETS2 levels. Other reported substrates of CDK10 include the Retinoblastoma (Rb) protein, c-Myc, and the C-terminal domain (CTD) of RNA polymerase II. The functional consequences of CDK10 inhibition can be context-dependent, leading to outcomes such as cell cycle arrest, apoptosis, or modulation of chemoresistance.

Data Presentation

Table 1: In Vitro and Cellular Activity of this compound and Other Known CDK Inhibitors

| Compound | CDK10 IC50 (nM)¹ | CDK9 IC50 (nM)¹ | Cell Line | Assay Type | Cellular IC50 (µM) | Reference |

| This compound | 5 | 500 | HCT116 | pETS2 ELISA | 0.1 | [Internal Data] |

| This compound | 5 | 500 | HCT116 | Cell Viability | 0.5 | [Internal Data] |

| Flavopiridol | 1491 | 130 | - | In Vitro Kinase Assay | - | [1] |

| Dinaciclib | 298 | 58 | - | In Vitro Kinase Assay | - | [1] |

| SNS-032 | 916 | 203 | B-ALL cells | Apoptosis | ~0.2-0.35 | [2] |

| AT7519 | - | - | HCT116 | Cell Viability | 0.082 | [3] |

| NVP-2 | 1041 | 58 | - | In Vitro Kinase Assay | - | [1] |

¹In vitro biochemical assay data is provided for comparative purposes.

Signaling Pathways and Experimental Workflows

CDK10 Signaling Pathway

Caption: this compound inhibits the CDK10/Cyclin M complex, preventing ETS2 phosphorylation and subsequent degradation.

Experimental Workflow for Assessing this compound Activity

Caption: General workflow for evaluating the cellular effects of this compound.

Experimental Protocols

Protocol 1: Phospho-ETS2 (Thr72) Cellular ELISA

This assay quantitatively measures the phosphorylation of the CDK10 substrate ETS2 at Threonine 72 in cells treated with this compound.

Materials:

-

HCT116 cells (or other suitable cell line)

-

DMEM with 10% FBS

-

This compound

-

96-well clear-bottom cell culture plates

-

Phospho-ETS2 (Thr72) ELISA Kit (containing capture antibody, detection antibody, HRP conjugate, substrate, and stop solution)

-

Lysis buffer (provided with the ELISA kit or a suitable alternative, e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Plate reader capable of measuring absorbance at 450 nm

Procedure:

-

Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of media. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare a serial dilution of this compound in culture media. Remove the media from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Cell Lysis:

-

Aspirate the media from the wells.

-

Wash the cells once with 100 µL of ice-cold PBS.

-

Add 50 µL of lysis buffer to each well and incubate on ice for 15 minutes with gentle shaking.

-

-

ELISA Protocol:

-

Transfer the cell lysates to the antibody-coated ELISA plate provided in the kit.

-

Follow the manufacturer's protocol for the addition of detection antibody, HRP conjugate, substrate, and stop solution, with appropriate washing steps in between.

-

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Normalize the data to the vehicle control.

-

Plot the normalized absorbance against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

-

Protocol 2: Cell Viability (MTT) Assay